N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide
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Overview
Description
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the benzodiazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profiles.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOPENTANECARBOXAMIDE
- N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZOIC ACID
Uniqueness
The uniqueness of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H26ClN3O |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H26ClN3O/c24-19-12-10-17(11-13-19)16-27-21-9-5-4-8-20(21)26-22(27)14-15-25-23(28)18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-16H2,(H,25,28) |
InChI Key |
HFADMIBOWGSILV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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